An In-depth Technical Guide to 3-Chloro-N,N-dimethylpropylamine Hydrochloride (CAS 5407-04-5)
An In-depth Technical Guide to 3-Chloro-N,N-dimethylpropylamine Hydrochloride (CAS 5407-04-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-N,N-dimethylpropylamine hydrochloride, with the CAS registry number 5407-04-5, is a versatile bifunctional organic compound of significant interest in the pharmaceutical and chemical industries.[1] Structurally, it is the hydrochloride salt of a tertiary amine featuring a terminal chloroalkane. This unique combination of functional groups makes it a highly valuable intermediate for the synthesis of a wide array of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications with mechanistic insights, and essential safety and handling protocols.
Physicochemical Properties
3-Chloro-N,N-dimethylpropylamine hydrochloride is typically a white to off-white or yellowish crystalline solid.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for its storage and handling.[3] The compound is highly soluble in water and polar organic solvents like ethanol.[3] The hydrochloride form enhances its stability and water solubility compared to its free base counterpart.[3]
| Property | Value | Source(s) |
| CAS Number | 5407-04-5 | [1][4] |
| Molecular Formula | C₅H₁₃Cl₂N | [4] |
| Molecular Weight | 158.07 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 140-143 °C | [5] |
| Solubility | Soluble in water (2000 g/L) | [1][3] |
| IUPAC Name | 3-chloro-N,N-dimethylpropan-1-amine;hydrochloride | [6] |
| Synonyms | DMPC, 3-Dimethylaminopropyl chloride hydrochloride | [1] |
Spectroscopic Analysis
A key aspect of chemical characterization is spectroscopic analysis. For 3-Chloro-N,N-dimethylpropylamine hydrochloride, techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Chloro-N,N-dimethylpropylamine hydrochloride provides distinct signals corresponding to the different proton environments in the molecule. A representative spectrum in CDCl₃ would show:
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A singlet for the six protons of the two equivalent methyl groups on the nitrogen atom.
-
A triplet for the two protons on the carbon adjacent to the chlorine atom.
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A triplet for the two protons on the carbon adjacent to the nitrogen atom.
-
A multiplet (quintet) for the two protons on the central carbon of the propyl chain.
Interpretation of a sample spectrum shows peaks around 3.74 ppm (triplet, -CH₂Cl), 3.32 ppm (triplet, -CH₂N-), and 2.93 ppm (singlet, -N(CH₃)₂), with a multiplet around 2.39 ppm for the central methylene group.[5]
FTIR Spectroscopy
The FTIR spectrum reveals the presence of key functional groups. Characteristic absorption bands would include:
-
C-H stretching from the alkyl groups.
-
C-N stretching from the tertiary amine.
-
C-Cl stretching from the alkyl halide.
-
Broad absorption indicative of the N-H⁺ stretch of the hydrochloride salt.
Synthesis and Reactivity
The synthesis of 3-Chloro-N,N-dimethylpropylamine hydrochloride can be achieved through several routes. A common laboratory and industrial method involves the chlorination of 3-dimethylamino-1-propanol, which is itself synthesized from the reaction of dimethylamine with allyl alcohol.[1][2] The chlorination is typically carried out using a chlorinating agent like thionyl chloride (SOCl₂).[1][2][7][8]
The presence of both a nucleophilic tertiary amine and an electrophilic alkyl chloride in its free base form makes 3-Chloro-N,N-dimethylpropylamine a versatile reagent. The hydrochloride salt protects the amine group, allowing for reactions at the alkyl chloride site. The free base can be easily generated by treatment with a mild base.[9]
Applications in Pharmaceutical Synthesis
The primary application of 3-Chloro-N,N-dimethylpropylamine hydrochloride is as a key intermediate in the synthesis of various pharmaceuticals.[1] It is notably used in the production of tricyclic antidepressants and muscle relaxants.[1][10]
Synthesis of Amitriptyline and Cyclobenzaprine
A crucial application is in the synthesis of drugs like Amitriptyline (an antidepressant) and Cyclobenzaprine (a muscle relaxant).[1] This is often achieved through a Grignard reaction. The free base, 3-chloro-N,N-dimethylpropylamine, is first used to prepare the corresponding Grignard reagent, 3-(dimethylamino)propylmagnesium chloride. This organometallic reagent then acts as a potent nucleophile.
In the synthesis of cyclobenzaprine, this Grignard reagent is reacted with dibenzosuberenone.[11][12] The subsequent dehydration of the resulting tertiary alcohol yields the final product.[11]
General Experimental Protocol for Grignard Reaction
The following is a generalized, step-by-step protocol for the formation of the Grignard reagent and its subsequent reaction, based on established principles of organometallic chemistry.
CAUTION: Grignard reactions are highly sensitive to moisture and require anhydrous conditions. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of a solution of 3-chloro-N,N-dimethylpropylamine (the free base, generated by neutralizing the hydrochloride salt and extracting into an anhydrous solvent like THF) in anhydrous tetrahydrofuran (THF) to the flask.
-
Once the reaction initiates (indicated by bubbling and a color change), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with an Electrophile (e.g., a Ketone):
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of the ketone (e.g., dibenzosuberenone) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can then be purified by chromatography or recrystallization.
-
Safety and Handling
3-Chloro-N,N-dimethylpropylamine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Storage: Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed. Due to its hygroscopic nature, it should be stored under an inert atmosphere if possible.[3]
-
Incompatible Materials: Strong oxidizing agents, strong bases.
Conclusion
3-Chloro-N,N-dimethylpropylamine hydrochloride is a cornerstone intermediate in modern organic and medicinal chemistry. Its dual functionality, coupled with its commercial availability, makes it an indispensable building block for the synthesis of numerous important pharmaceutical compounds. A thorough understanding of its properties, reactivity, and safe handling is paramount for any researcher or drug development professional working with this versatile chemical.
References
-
Synthesis of (+-)3-chloro-N,N-dimethyl-3-phenylpropylamine, hydrochloride (Compound 11). Available at: [Link]
-
3-(Dimethylamino)propyl chloride hydrochloride | C5H13Cl2N | CID 94308 - PubChem. Available at: [Link]
-
3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview. Available at: [Link]
-
A Review on Tricyclic Antidepressants Synthesis Methods - International Journal of New Chemistry. Available at: [Link]
- CN103242170A - Preparation method of hydrochloric acid cyclobenzaprine - Google Patents.
-
The Chemistry Behind the Synthesis: Exploring Methods for 3-Chloro-1-(N,N-dimethyl)propylamine. Available at: [Link]
-
FTIR spectra of 3-chloro-1-(N,N-dimethyl)propylamine (a), diethyl... - ResearchGate. Available at: [Link]
-
4 - Organic Syntheses Procedure. Available at: [Link]
-
3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5. Available at: [Link]
- WO2012098563A2 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents.
-
How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]
-
-
Grignard Reaction - Web Pages. Available at: [Link]
-
-
FTIR INTERPRETATION OF DRUGS - RJPN. Available at: [Link]
-
CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction:. Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Available at: [Link]
-
the toxicity studies of - dimethylaminopropyl chloride, hydrochloride (cas no. 5407-04-5) administered by gavage. Available at: [Link]
-
3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem. Available at: [Link]
- CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine - Google Patents.
-
Chloro-N,N-dimethylpropylamine hydrochloride | C5H13Cl2N | CID 22278020 - PubChem. Available at: [Link]
-
Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. Available at: [Link]
-
1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE(5407-04-5) 1H NMR [m.chemicalbook.com]
- 6. 3-(Dimethylamino)propyl chloride hydrochloride | C5H13Cl2N | CID 94308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]
- 10. ijnc.ir [ijnc.ir]
- 11. CN103242170A - Preparation method of hydrochloric acid cyclobenzaprine - Google Patents [patents.google.com]
- 12. WO2012098563A2 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
